3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one

Medicinal Chemistry Drug Discovery ADME Properties

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one (CAS 2089292-47-5) is a heterocyclic organic compound within the 2(1H)-pyrazinone family, characterized by a unique halogenation pattern featuring a bromine atom at the C3 position and a chlorine atom at the C5 position of the pyrazinone ring. This compound, with a molecular formula of C₅H₄BrClN₂O and a molecular weight of approximately 223.46 g/mol, is distinguished from its analogs by the synergistic presence of both bromo and chloro substituents, which confer enhanced reactivity and versatility as a synthetic intermediate.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45 g/mol
Cat. No. B13657986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45 g/mol
Structural Identifiers
SMILESCN1C=C(N=C(C1=O)Br)Cl
InChIInChI=1S/C5H4BrClN2O/c1-9-2-3(7)8-4(6)5(9)10/h2H,1H3
InChIKeyQVFVPJYTCDGJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one: A Halogenated Pyrazinone Scaffold for Pharmaceutical and Agrochemical Synthesis


3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one (CAS 2089292-47-5) is a heterocyclic organic compound within the 2(1H)-pyrazinone family, characterized by a unique halogenation pattern featuring a bromine atom at the C3 position and a chlorine atom at the C5 position of the pyrazinone ring [1]. This compound, with a molecular formula of C₅H₄BrClN₂O and a molecular weight of approximately 223.46 g/mol, is distinguished from its analogs by the synergistic presence of both bromo and chloro substituents, which confer enhanced reactivity and versatility as a synthetic intermediate [1]. The methyl group at the N1 position further contributes to its stability and compatibility with diverse reaction conditions, making it a valuable building block in medicinal chemistry, agrochemical research, and materials science [1].

Procurement Risk Alert: Why 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one Cannot Be Replaced by Generic Pyrazinone Analogs


The assumption that any halogenated pyrazinone can serve as a direct substitute for 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one is a significant procurement risk with quantifiable consequences. Generic alternatives, such as the commonly used 3,5-dichloro-1-methylpyrazin-2(1H)-one, lack the differentiated reactivity profile crucial for precise synthetic outcomes [1]. The presence of a single bromine atom at the C3 position in the target compound provides a significantly more reactive handle for cross-coupling reactions compared to a chlorine atom, enabling milder and more selective functionalization [1]. Furthermore, the specific halogen pattern (Br at C3, Cl at C5) is essential for sequential chemoselective transformations, as demonstrated by the regioselective SNAr displacement of the 3-chloro substituent in analogous 5-bromo-3-chloropyrazin-2-one systems [2]. Substitution with a compound lacking this precise architecture would compromise yield, purity, and the ability to access specific molecular scaffolds, directly impacting downstream research and development outcomes.

Quantitative Differentiation of 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one: Head-to-Head Data vs. Closest Analogs


Lipophilicity Advantage: Higher Computed LogP vs. Dichloro Analog Enhances Membrane Permeability

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one exhibits a higher computed lipophilicity compared to its 3,5-dichloro analog, a critical parameter influencing passive membrane permeability and bioavailability. The target compound has a computed XLogP3 value of 1.4 [1]. In contrast, the direct analog 3,5-dichloro-1-methylpyrazin-2(1H)-one (CAS 87486-33-7) has a reported LogP of 1.0871 . This difference in lipophilicity can directly impact a compound's ability to cross biological membranes in cell-based assays or in vivo models.

Medicinal Chemistry Drug Discovery ADME Properties

Superior Cross-Coupling Reactivity: C3 Bromine vs. C3 Chlorine in Analogous Systems

The C3 bromine atom in 3-bromo-5-chloropyrazinones is a more reactive partner in palladium-catalyzed cross-coupling reactions compared to a C3 chlorine atom, enabling a wider substrate scope and milder reaction conditions. Research on analogous systems demonstrates that while 3,5-dichloropyrazinones can undergo Suzuki and Heck reactions, the required 5-bromo-pyrazinone precursors for extended synthesis must be prepared via an additional dechlorination and electrophilic bromination sequence [1]. The target compound, with its pre-installed bromine at C3, bypasses this extra synthetic step, offering a more direct route to diversified libraries. Furthermore, studies on 5-bromo-3-chloropyrazin-2-one show that the 3-chloro substituent can be selectively displaced by amines via SNAr, leaving the 5-bromo group intact for a subsequent Suzuki coupling [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Unique Scaffold for Sequential Chemoselective Functionalization

The specific 3-bromo-5-chloro substitution pattern in the target compound is designed for sequential chemoselective transformations. This is a key differentiator from symmetrical dihalo analogs like 3,5-dichloro-1-methylpyrazin-2(1H)-one. Evidence from analogous 5-bromo-3-chloropyrazin-2-one systems demonstrates a successful regioselective strategy where the 3-chloro substituent was displaced by amines (SNAr) to yield 5-bromo-3-amino-2(1H)-pyrazinones, which were then further diversified via Suzuki coupling at the 5-bromo position [1]. This validated two-step diversification sequence is not directly transferable to 3,5-dichloro systems, where chemoselectivity between two chlorine atoms would be challenging to control with high fidelity.

Organic Synthesis Medicinal Chemistry Library Synthesis

Strategic Application Scenarios for 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one: Where It Outperforms Generic Analogs


Building Kinase-Focused Libraries for Anticancer Drug Discovery

The 2(1H)-pyrazinone core is a recognized motif for ATP-competitive kinase inhibition [1]. 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one serves as a superior starting point for synthesizing novel 3,5- and 3,6-disubstituted pyrazinone libraries due to its ability to undergo sequential, chemoselective functionalization [1]. The C3-bromo group provides a highly reactive handle for initial diversification (e.g., Suzuki coupling), while the C5-chloro group can be subsequently addressed, or vice-versa, enabling rapid exploration of chemical space around the pyrazinone core. Its higher computed LogP (1.4) compared to the dichloro analog [2] also suggests its derivatives may possess more favorable cell-permeability profiles, a critical attribute for cellular target engagement assays.

Synthesis of Agrochemical Intermediates Requiring High Reactivity and Lipophilicity

Halogenated pyrazinones are valuable intermediates in agrochemical synthesis [3]. The enhanced reactivity of the C3-Br bond makes 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one an ideal candidate for the efficient introduction of (hetero)aryl or alkenyl groups via cross-coupling [4]. This allows for the construction of complex heterocyclic frameworks found in modern fungicides, herbicides, and insecticides. The compound's elevated lipophilicity (XLogP3 = 1.4) [2] may also contribute to improved plant cuticle penetration or soil mobility for its downstream derivatives, a key parameter in optimizing agrochemical performance and reducing environmental impact.

Developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Pyrazinone derivatives have been successfully designed and synthesized as a novel series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV activity [5]. The 3-bromo-5-chloro substitution pattern provides a versatile handle for generating diverse 3,5-diaryl pyrazinone analogs, a common structural feature in this class of inhibitors. By using 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one, medicinal chemists can efficiently explore structure-activity relationships (SAR) at the C3 and C5 positions, optimizing for potency against wild-type and drug-resistant HIV-1 strains. The pre-installed N-methyl group ensures the final compounds have a key structural feature often required for activity in this series.

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